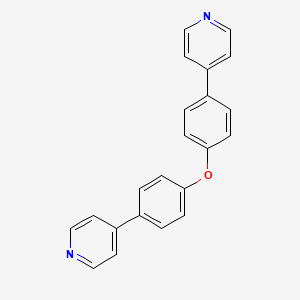
4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid)
Vue d'ensemble
Description
4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) is a complex organic compound featuring an anthracene core with two 2-hydroxybenzoic acid (salicylic acid) groups attached at the 9,10-positions
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting anthracene-9,10-diol with salicylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under reflux conditions.
Stepwise Synthesis: Another approach involves the stepwise synthesis where anthracene-9,10-diol is first converted to its corresponding chloride derivative, followed by reaction with salicylic acid in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, improving reaction conditions to increase yield, and employing purification techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl groups on the salicylic acid moieties can be oxidized to form carboxylic acids.
Reduction: The anthracene core can undergo reduction reactions, particularly at the 9,10-positions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the anthracene and salicylic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of anthracene-9,10-dicarboxylic acid.
Reduction: Formation of anthracene-9,10-dihydro derivatives.
Substitution: Formation of various substituted anthracene and salicylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules, including polymers and dendrimers. Biology: Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) exerts its effects depends on its specific application. For example, in medicinal chemistry, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in inflammation. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Anthracene-9,10-diol: Similar core structure but lacks the salicylic acid groups.
Salicylic Acid: Contains the hydroxybenzoic acid moiety but lacks the anthracene core.
Dibenzoic Acid Derivatives: Similar in having multiple carboxylic acid groups but differ in the core structure.
Uniqueness: The unique feature of 4,4'-(Anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) is the combination of the anthracene core with two salicylic acid groups, which imparts distinct chemical and physical properties compared to its similar compounds.
Propriétés
IUPAC Name |
4-[10-(4-carboxy-3-hydroxyphenyl)anthracen-9-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O6/c29-23-13-15(9-11-21(23)27(31)32)25-17-5-1-2-6-18(17)26(20-8-4-3-7-19(20)25)16-10-12-22(28(33)34)24(30)14-16/h1-14,29-30H,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYSOWFONCKVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=C(C=C4)C(=O)O)O)C5=CC(=C(C=C5)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B8244102.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)






![4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide](/img/structure/B8244139.png)
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)



